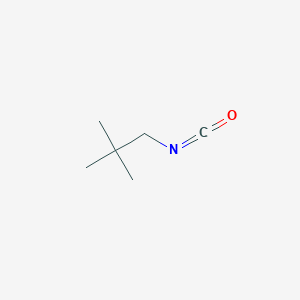

1-Isocyanato-2,2-dimethylpropane

Overview

Description

1-Isocyanato-2,2-dimethylpropane (CAS: 15592-29-7), also known as neopentyl isocyanate, is an aliphatic isocyanate with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . Its structure features a highly branched neopentyl group (2,2-dimethylpropane backbone), which imposes significant steric hindrance around the reactive isocyanate (-NCO) group. This compound is commercially available for research purposes, with suppliers like Santa Cruz Biotechnology offering it in quantities ranging from 250 mg to 1 g .

The neopentyl backbone distinguishes it from linear or less branched isocyanates, influencing its physical properties and reactivity. For example, its branched structure reduces solubility in polar solvents and lowers boiling points compared to linear analogs. The isocyanate group’s reactivity is moderated by steric effects, making it less reactive toward nucleophiles like alcohols or amines compared to less hindered analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-2,2-dimethylpropane can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropanol with phosgene, resulting in the formation of the isocyanate. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure safety and efficiency .

Industrial Production Methods: Industrial production of isocyanates, including 2,2-dimethylpropyl isocyanate, often utilizes the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide, dimethyl carbonate, and urea as reagents, followed by thermal decomposition of the resulting carbamate to yield the isocyanate .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2,2-dimethylpropane undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form carbamates (urethanes).

Hydrolysis: Reacts with water to form amines and carbon dioxide.

Polymerization: Can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

Alcohols: Reacts with primary and secondary alcohols in the presence of catalysts such as tertiary amines or metal salts.

Water: Hydrolysis occurs readily at room temperature.

Catalysts: Tertiary amines, tin, iron, and mercury salts are commonly used.

Major Products:

Carbamates (Urethanes): Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Chemical Synthesis

1-Isocyanato-2,2-dimethylpropane is primarily utilized as an intermediate in the synthesis of various organic compounds. Its isocyanate functional group (-N=C=O) makes it a valuable reagent in the production of:

- Polyurethanes : This compound can react with polyols to form polyurethane elastomers and foams, which are widely used in insulation, automotive parts, and furniture .

- Biodegradable Polymers : Research has indicated that isocyanates can be used to synthesize biodegradable polyurethanes that are environmentally friendly alternatives to traditional plastics .

Material Science

In material science, this compound is used in the development of advanced materials with specific properties:

- Adhesives and Sealants : The compound's ability to form strong covalent bonds makes it suitable for use in high-performance adhesives and sealants that require durability and resistance to environmental degradation .

- Coatings : It can be incorporated into coatings to enhance resistance against chemicals and abrasion while providing improved mechanical properties .

Pharmaceutical Applications

The pharmaceutical industry has explored the use of isocyanates for drug development:

- Drug Synthesis : this compound can serve as a building block in the synthesis of various pharmaceuticals. Its reactivity allows for the introduction of isocyanate groups into drug molecules, which can modify their biological activity .

- Targeted Drug Delivery Systems : Research indicates potential applications in creating drug delivery systems that utilize isocyanate chemistry for controlled release mechanisms .

Analytical Chemistry

This compound has been employed in analytical chemistry for the separation and identification of other chemical species:

- Chromatography : this compound can be analyzed using high-performance liquid chromatography (HPLC) methods. It serves as a standard for method validation due to its distinct chemical properties .

Safety Considerations

While utilizing this compound, it is crucial to consider safety protocols due to its hazardous nature:

Case Study 1: Development of Biodegradable Polyurethanes

A study published in a peer-reviewed journal demonstrated the successful synthesis of biodegradable polyurethanes using this compound as an isocyanate source. The resulting polymers exhibited favorable mechanical properties and degradation profiles suitable for medical applications.

Case Study 2: High-Performance Adhesives

Research conducted on the formulation of adhesives incorporating this compound revealed enhanced adhesion strength and durability compared to conventional adhesives. The study highlighted its applicability in automotive and construction industries where robust bonding is critical.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropyl isocyanate involves its reactivity with nucleophiles such as alcohols, amines, and water. The isocyanate group (-NCO) reacts with these nucleophiles to form carbamates, ureas, and amines, respectively. The reaction mechanism can vary depending on the nucleophile and the reaction conditions. For example, the base-catalyzed addition of alcohols to isocyanates proceeds through a concerted mechanism involving proton transfer and nucleophilic addition .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-isocyanato-2,2-dimethylpropane with structurally related isocyanates:

Reactivity and Steric Effects

- Steric Hindrance : The neopentyl group in This compound impedes nucleophilic attack at the isocyanate group, slowing reactions such as urethane formation. In contrast, 1-isocyanato-2-methylpropane (isobutyl isocyanate) reacts faster due to reduced branching .

- Electronic Effects : Aromatic isocyanates (e.g., 1-isocyanato-2,3-dimethoxybenzene ) exhibit resonance stabilization, enhancing electrophilicity and reactivity toward amines compared to aliphatic analogs .

Physical Properties

- Boiling Points : Branched aliphatic isocyanates like This compound have lower boiling points than linear analogs (e.g., hexyl isocyanate) due to reduced surface area and weaker van der Waals interactions.

- Solubility: The neopentyl group reduces polarity, making the compound less soluble in water but more compatible with non-polar solvents compared to aromatic isocyanates .

Research Findings and Key Observations

Reaction Kinetics : Studies on haloalkanes (e.g., 1-bromo-2,2-dimethylpropane) demonstrate that steric hindrance significantly slows nucleophilic substitution (SN2) reactions . This principle extends to isocyanates, where branched analogs like This compound exhibit slower reaction rates .

Thermal Stability : Neopentyl isocyanates are more thermally stable than linear analogs due to the stability of the branched hydrocarbon backbone .

Its lower volatility (compared to smaller analogs like isobutyl isocyanate) may reduce inhalation hazards .

Biological Activity

1-Isocyanato-2,2-dimethylpropane, also known as 2,2-dimethylpropyl isocyanate (CAS Number: 15592-29-7), is an organic compound with significant chemical reactivity due to its isocyanate functional group. This compound has garnered attention in various fields, including pharmacology and materials science, due to its potential biological activities and applications in synthesizing bioactive compounds.

- Chemical Formula : C₆H₁₁NO

- Molecular Weight : 113.16 g/mol

- Boiling Point : 123.9 °C

- Density : 0.84 g/cm³

- Flash Point : 28.3 °C

The presence of the isocyanate group makes this compound highly reactive, allowing it to participate in various nucleophilic addition reactions, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to react with nucleophiles such as amino acids and proteins. This reactivity can lead to the formation of carbamates or ureas, which may alter protein function and enzyme activity. The specific pathways influenced by this compound have not been extensively detailed in literature but can be inferred from studies on similar isocyanates.

Toxicological Profile

This compound exhibits a range of toxicological effects:

Case Studies

- Pharmacological Applications : Research indicates that isocyanates can serve as precursors for bioactive compounds. For instance, studies have shown that derivatives of isocyanates can exhibit anti-inflammatory and anticancer properties when properly modified .

- Material Science : In polymer chemistry, isocyanates like this compound are utilized in producing polyurethanes. These materials demonstrate varying thermal stability and mechanical properties depending on the structure of the isocyanate used .

Comparative Analysis

A comparative analysis of various isocyanates reveals that structural variations significantly influence their biological activities:

| Compound Name | Reactivity | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Potentially anti-inflammatory | Precursor for bioactive compounds |

| Toluene diisocyanate | Very High | Allergic reactions | Adhesives and coatings |

| Hexamethylene diisocyanate | Moderate | Carcinogenic potential | Polyurethane production |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-isocyanato-2,2-dimethylpropane in laboratory settings?

- Methodological Answer : The synthesis typically involves phosgenation of the corresponding amine, 2,2-dimethylpropylamine (neopentylamine), using phosgene or safer alternatives like triphosgene. The reaction proceeds via formation of a carbamoyl chloride intermediate, followed by elimination of HCl. Purification is achieved through fractional distillation under inert conditions to prevent hydrolysis. Structural confirmation requires IR spectroscopy (isocyanate NCO stretch at ~2250–2270 cm⁻¹) and NMR analysis .

Q. How can ¹H NMR spectroscopy distinguish this compound from structurally similar compounds?

- Methodological Answer : The neopentyl group (C(CH₃)₂CH₂-) produces distinct splitting patterns:

- CH₂ group adjacent to the isocyanate : A singlet at δ ~3.1–3.3 ppm due to equivalence of methyl groups.

- Isocyanate group (-NCO) : No protons, but absence of signals in this region helps rule out amines or urea derivatives.

Compare with 1-bromo-2,2-dimethylpropane (δ ~1.0–1.2 ppm for CH₃ groups) to confirm functional group substitution .

Q. What analytical techniques are critical for assessing the purity of this compound post-synthesis?

- Methodological Answer :

- FT-IR : Validate the NCO stretch (~2270 cm⁻¹) and absence of amine peaks (N-H stretches ~3300 cm⁻¹).

- GC-MS : Monitor retention time and molecular ion peak (m/z = 113 for [M]⁺).

- Elemental Analysis : Confirm %C, %H, and %N matches theoretical values (C: 63.69%, H: 9.82%, N: 12.38%) .

Advanced Research Questions

Q. What steric and electronic factors govern the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The neopentyl group creates significant steric hindrance, slowing nucleophilic attack at the isocyanate carbon. Computational studies (e.g., DFT or AM1) reveal elevated LUMO energy at the reactive site due to reduced accessibility. Mitigation strategies include:

- Using bulky nucleophiles (e.g., tert-butanol) to exploit steric complementarity.

- Employing high temperatures (>80°C) to overcome kinetic barriers.

Reference kinetic data from analogous SN2 reactions in 1-bromo-2,2-dimethylpropane, which show near-inertness due to steric blockade .

Q. How can hydrogen-bonding interactions influence the crystallographic packing of this compound derivatives?

- Methodological Answer : Graph set analysis (Etter’s rules) can classify hydrogen-bonding motifs. For example:

- C=O···H-N interactions in urea derivatives form cyclic dimers (R₂²(8) motif).

- N-H···O=C chains in polyurethane precursors adopt C(4) patterns.

X-ray diffraction using SHELXL for refinement reveals packing efficiency and torsional angles influenced by the neopentyl group’s rigidity .

Q. What computational approaches predict the regioselectivity of cycloaddition reactions involving this compound?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate LUMO (isocyanate) and HOMO (dienophile) overlap to predict [4+2] Diels-Alder regiochemistry.

- Transition State Modeling (DFT) : Identify energy barriers for competing pathways (e.g., ortho vs. para adducts).

Studies on analogous isocyanates show steric bulk favors endo selectivity in cycloadditions .

Q. How does the neopentyl group in this compound affect its stability under hydrolytic conditions compared to linear isocyanates?

- Methodological Answer : Hydrolysis rates are determined via kinetic studies (UV-Vis monitoring of NCO decay):

Properties

IUPAC Name |

1-isocyanato-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXSCBCCYNVIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165994 | |

| Record name | 2,2-Dimethylpropyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15592-29-7 | |

| Record name | 1-Isocyanato-2,2-dimethylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15592-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015592297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.